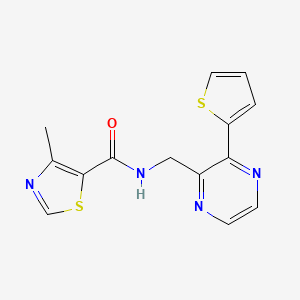

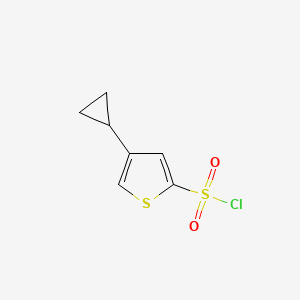

![molecular formula C7H3BrClNO B2921980 7-Bromo-2-chlorobenzo[d]oxazole CAS No. 1202879-00-2](/img/structure/B2921980.png)

7-Bromo-2-chlorobenzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic organic compound . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-chlorobenzo[d]oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is substituted with a bromine atom at the 7th position and a chlorine atom at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromo-2-chlorobenzo[d]oxazole are not detailed in the available literature, oxazoles in general have been found to undergo a variety of reactions. These include direct arylation and alkenylation of oxazoles .Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Bromo-2-chlorobenzo[d]oxazole is a compound of interest in medicinal chemistry due to its heterocyclic structure, which is a common motif in many pharmacologically active molecules. Its derivatives can be explored for various biological activities, including antimicrobial, antifungal, and anticancer properties .

Agriculture

In agriculture, compounds like 7-Bromo-2-chlorobenzo[d]oxazole can be used to develop new pesticides and herbicides. The oxazole ring can be a crucial component in the synthesis of compounds that target specific enzymes or receptors in pests .

Material Science

This compound can contribute to material science by serving as a precursor for the synthesis of novel organic materials with potential applications in electronics, such as light-emitting diodes (LEDs) or organic semiconductors .

Environmental Science

7-Bromo-2-chlorobenzo[d]oxazole may be used in environmental science for the development of chemical sensors that detect pollutants or for studying the degradation of organic compounds in various environmental conditions .

Analytical Chemistry

In analytical chemistry, 7-Bromo-2-chlorobenzo[d]oxazole can be utilized as a reagent or a building block for the synthesis of more complex molecules that are used in analytical techniques, such as chromatography or spectroscopy .

Organic Synthesis

The compound is valuable in organic synthesis, particularly in the construction of oxazole rings, which are present in many biologically active molecules. It can be used to introduce bromo and chloro substituents into other compounds, which can then undergo further chemical transformations .

Mecanismo De Acción

Target of Action

7-Bromo-2-chlorobenzo[d]oxazole is a type of benzoxazole, a class of compounds known for their diverse biological activities . . Benzoxazoles are generally known to interact with various biological targets, but the specific target can vary depending on the compound’s structure .

Mode of Action

Benzoxazoles are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and changes induced by 7-Bromo-2-chlorobenzo[d]oxazole would depend on its specific target(s).

Biochemical Pathways

Benzoxazoles can influence a variety of biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would also depend on the specific target and the cellular context.

Result of Action

As a benzoxazole derivative, it may have a range of potential effects, including antimicrobial, antifungal, and anticancer activities . The specific effects would depend on the compound’s mode of action and the cellular context.

Propiedades

IUPAC Name |

7-bromo-2-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNICSHMKHFUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

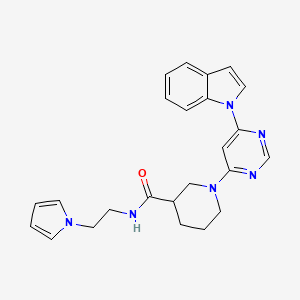

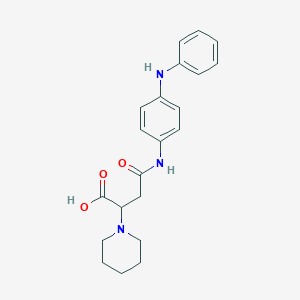

![methyl 2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2921899.png)

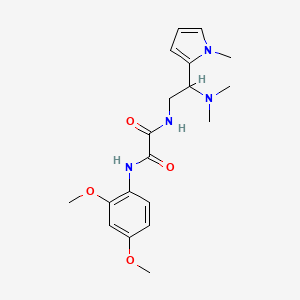

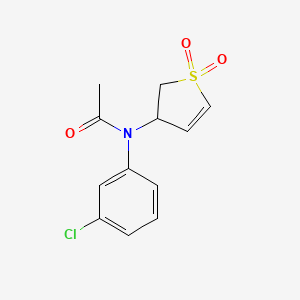

![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)

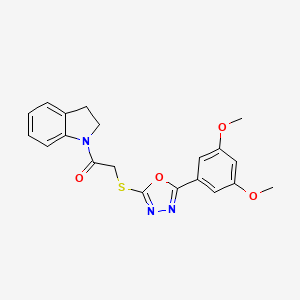

![Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2921901.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)